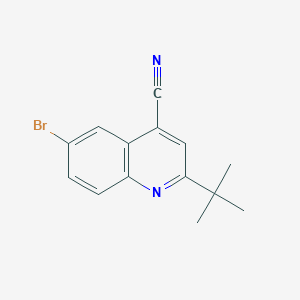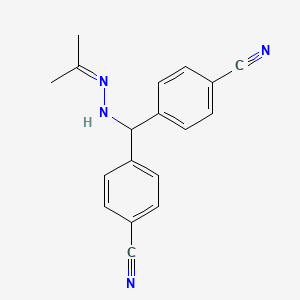
N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(イソキノリン-6-イル)-2-(p-トリルアミノ)アセトアミドは、アセトアミド類に属する合成有機化合物です。この化合物は、イソキノリン環とアセトアミド部分に結合したp-トリルアミノ基の存在によって特徴付けられます。このような化合物は、多くの場合、様々な研究分野における潜在的な生物活性や用途のために研究されています。
2. 製法
合成経路と反応条件
N-(イソキノリン-6-イル)-2-(p-トリルアミノ)アセトアミドの合成は、通常、以下の手順を伴います。
イソキノリン誘導体の形成: イソキノリン環は、ビスラー・ナピアレスキ反応により合成できます。この反応では、β-フェニルエチルアミン誘導体が、オキシ塩化リン (POCl3) などの脱水剤の存在下で環化されます。
アシル化反応: 次に、イソキノリン誘導体を無水酢酸または塩化アセチルを用いてアシル化してアセトアミド基を導入します。
アミノ化反応:
工業的生産方法
このような化合物の工業的生産方法は、多くの場合、より高い収率と純度を達成するために、上記の合成経路の最適化を含みます。これには、触媒の使用、反応条件の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Acylation Reaction: The isoquinoline derivative is then acylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
Amination Reaction:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
N-(イソキノリン-6-イル)-2-(p-トリルアミノ)アセトアミドは、様々な化学反応を起こす可能性があり、これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの酸化剤を用いて酸化し、対応する酸化生成物を生成することができます。
還元: 還元反応は、水素化リチウムアルミニウム (LiAlH4) などの還元剤を用いて行うことができ、還元された誘導体を与えることができます。
置換: イソキノリンまたはp-トリルアミノ部分で、求核置換反応または求電子置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: KMnO4、CrO3、H2O2
還元: LiAlH4、NaBH4
置換: ハロゲン化剤、求核剤、求電子剤
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はN-(イソキノリン-6-イル)-2-(p-トリルアミノ)酢酸を生成する可能性があり、還元はN-(イソキノリン-6-イル)-2-(p-トリルアミノ)エタノールを生成する可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性を研究されています。
医学: 潜在的な治療効果と、創薬のためのリード化合物として調査されています。
産業: 新しい材料の開発や化学製造プロセスにおける中間体として利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
N-(イソキノリン-6-イル)-2-(p-トリルアミノ)アセトアミドの作用機序は、特定の分子標的や経路との相互作用を伴います。これには、酵素や受容体への結合、シグナル伝達経路の調節、細胞プロセスの影響などが含まれます。関与する正確な分子機構と標的を明らかにするには、詳細な研究が必要です。
類似化合物との比較
類似化合物
- N-(イソキノリン-6-イル)-2-(フェニルアミノ)アセトアミド
- N-(イソキノリン-6-イル)-2-(m-トリルアミノ)アセトアミド
- N-(イソキノリン-6-イル)-2-(o-トリルアミノ)アセトアミド
独自性
N-(イソキノリン-6-イル)-2-(p-トリルアミノ)アセトアミドは、p-トリルアミノ基の特定の位置のために独特であり、これはアナログと比較して異なる化学的および生物学的特性を付与する可能性があります
特性
CAS番号 |
920513-48-0 |
|---|---|
分子式 |
C18H17N3O |
分子量 |
291.3 g/mol |
IUPAC名 |
N-isoquinolin-6-yl-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C18H17N3O/c1-13-2-5-16(6-3-13)20-12-18(22)21-17-7-4-15-11-19-9-8-14(15)10-17/h2-11,20H,12H2,1H3,(H,21,22) |
InChIキー |
BFPGEHMUXVHXEF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl (4S,5R)-5-acetamido-4-((tert-butoxycarbonyl)amino)-2-oxo-5-((4S,4'R,5R)-2,2,2',2'-tetramethyl-[4,4'-bi(1,3-dioxolan)]-5-yl)pentanoate](/img/structure/B11835281.png)
![2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11835289.png)

![Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11835304.png)

![(2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B11835320.png)




![(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one](/img/structure/B11835347.png)

